(s)-Camphorsulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

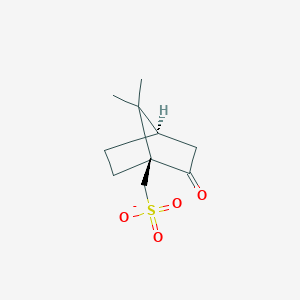

(S)-camphorsulfonate is the S enantiomer of camphorsulfonate. It is a conjugate base of a (S)-camphorsulfonic acid. It is an enantiomer of a (R)-camphorsulfonate.

Applications De Recherche Scientifique

Catalytic Applications

(S)-Camphorsulfonate serves as an effective catalyst in various organic transformations. For example, it has been utilized in the highly stereoselective synthesis of pseudoglycosides from glucal derivatives. The catalytic activity of (S)-camphorsulfonic acid facilitates the formation of O-glycosides with high selectivity and yield . This application highlights its importance in synthesizing complex carbohydrates which are essential in medicinal chemistry.

Material Science

Dopant in Conductive Polymers

In material science, this compound is used as a dopant to enhance the properties of conductive polymers such as polyaniline. Its incorporation can induce chirality within the polymer matrix, which can significantly affect the electronic properties and conductivity . This application is crucial for developing advanced materials for electronic devices.

Analytical Chemistry

NMR Spectroscopy

The compound is also utilized in nuclear magnetic resonance (NMR) spectroscopy for determining the enantiomeric composition of chiral alcohols and other compounds. The unique spectral features of this compound allow for precise analysis and differentiation between enantiomers, making it a valuable tool in analytical chemistry .

Case Study 1: Synthesis of O-Glycosides

A study demonstrated that using (S)-camphorsulfonic acid as a catalyst led to the successful conversion of 2,4,6-tri-O-acetyl-D-glucal into 2,3-unsaturated O-glycosides with excellent stereoselectivity. The reaction conditions were optimized to achieve yields above 90%, showcasing the efficiency of this compound in glycosylation reactions .

Case Study 2: Conductivity Enhancement

Research on polyaniline doped with this compound revealed significant improvements in electrical conductivity compared to undoped samples. The study highlighted that the introduction of this sulfonate not only enhanced conductivity but also improved thermal stability, making it suitable for various electronic applications .

Propriétés

Formule moléculaire |

C10H15O4S- |

|---|---|

Poids moléculaire |

231.29 g/mol |

Nom IUPAC |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/p-1/t7-,10-/m1/s1 |

Clé InChI |

MIOPJNTWMNEORI-GMSGAONNSA-M |

SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |

SMILES isomérique |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C |

SMILES canonique |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.